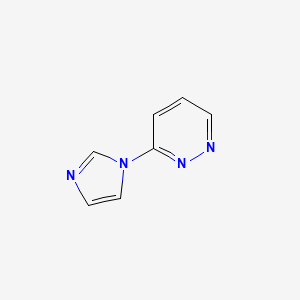
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. It is widely used in various scientific and industrial applications due to these characteristics.
Vorbereitungsmethoden
The synthesis of 1-Carboxymethyl-3-methylimidazolium tetrafluoroborate typically involves the reaction of 1-carboxymethyl-3-methylimidazolium bromide with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve large-scale synthesis using similar reaction routes, with additional purification steps to meet the required standards for various applications.
Analyse Chemischer Reaktionen
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various imidazolium derivatives .
Wissenschaftliche Forschungsanwendungen
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Its unique properties make it suitable for use in biological studies, particularly in enzyme-catalyzed reactions and protein stabilization.
Industry: It is used in the production of advanced materials, such as electrolytes for batteries and capacitors, and in the fabrication of sensors and other electronic devices.
Wirkmechanismus
The mechanism by which 1-Carboxymethyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets and pathways, facilitating reactions and stabilizing intermediates. Its high ionic conductivity and thermal stability make it an effective medium for various chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound is also an ionic liquid with similar properties but differs in its alkyl chain length, which can affect its solubility and reactivity.
1-Carboxymethyl-3-ethylimidazolium bromide: This compound has a different anion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and anions, which provide a balance of stability, reactivity, and conductivity.
Eigenschaften
Molekularformel |
C6H9BF4N2O2 |
|---|---|
Molekulargewicht |
227.95 g/mol |
IUPAC-Name |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;tetrafluoroborate |
InChI |
InChI=1S/C6H8N2O2.BF4/c1-7-2-3-8(5-7)4-6(9)10;2-1(3,4)5/h2-3,5H,4H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
CFZGPQWJGMVQJH-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



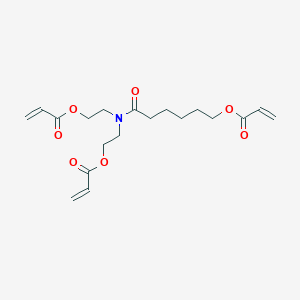


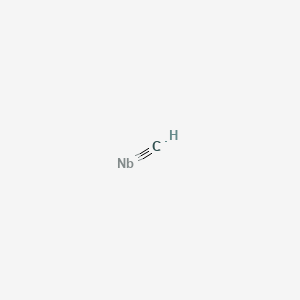

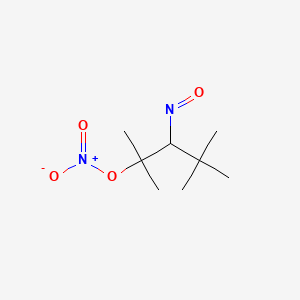
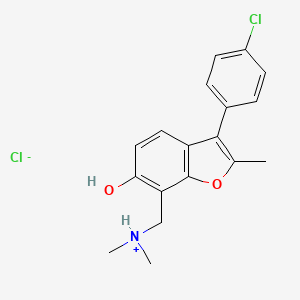

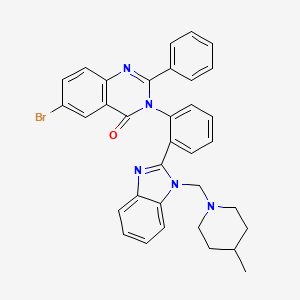
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
